A Comprehensive Technical Guide to 9-Azido-1-nonanol for Advanced Research Applications
A Comprehensive Technical Guide to 9-Azido-1-nonanol for Advanced Research Applications
Introduction
9-Azido-1-nonanol is a bifunctional linear organic compound of significant interest to researchers in drug development, chemical biology, and materials science. Its structure incorporates a terminal azide group and a terminal hydroxyl group, making it a valuable heterobifunctional linker. The azide moiety allows for facile and highly specific modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the hydroxyl group provides a reactive handle for esterification, etherification, or attachment to surfaces. This guide provides a detailed overview of the known physical and chemical properties of 9-Azido-1-nonanol, methodologies for its synthesis and characterization, and insights into its applications.
Chemical Identity and Molecular Structure
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IUPAC Name: 9-azidononan-1-ol
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Chemical Structure:
Physicochemical Properties
A precise experimental determination of all physical properties for 9-Azido-1-nonanol is not extensively documented in publicly available literature. However, based on supplier data and the properties of its precursors, we can compile the following information. It is crucial to note that some properties, such as boiling and melting points, are often extrapolated or based on the properties of similar molecules and should be treated with caution.
Table 1: Physical and Chemical Properties of 9-Azido-1-nonanol and a Key Precursor
| Property | 9-Azido-1-nonanol | 9-Bromo-1-nonanol (Precursor) |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | White to light orange solid[5][6] |
| Molecular Weight | 185.27 g/mol [1][2] | 223.15 g/mol [6] |
| Density | Data not available | ~1.21 g/cm³ (estimate)[6] |
| Boiling Point | Data not available | 125-126 °C at 2 mmHg[5][6] |
| Melting Point | Data not available | 33-35 °C[6] |
| Solubility | Soluble in most organic solvents | Soluble in dichloromethane, ethyl acetate, and hexane[5][6] |
| Refractive Index | Data not available | ~1.570 (estimate)[6] |
| Purity | Typically ≥95% or ≥97%[1][2] | Not applicable |
| Storage Conditions | -20°C for long-term storage[1] | Room Temperature, sealed in dry, dark place[6] |
Expert Insights on Physical Properties: The presence of the polar azide and hydroxyl groups in 9-Azido-1-nonanol suggests that it will have a higher boiling point and greater polarity compared to a non-functionalized nonane. Its solubility in organic solvents is expected to be good, facilitating its use in a variety of reaction conditions. The lack of extensive experimental data highlights the specialized nature of this reagent.
Synthesis and Purification
The most common and straightforward synthesis of 9-Azido-1-nonanol involves the nucleophilic substitution of a terminal halogen on a nonanol backbone with an azide salt. The typical precursor is 9-Bromo-1-nonanol.
Diagram 1: Synthetic Pathway of 9-Azido-1-nonanol
Caption: Synthesis of 9-Azido-1-nonanol from 9-Bromo-1-nonanol.
Step-by-Step Synthesis Protocol
This protocol is a generalized procedure based on standard organic synthesis techniques for this type of transformation.[7]
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Dissolution: Dissolve 9-Bromo-1-nonanol in a polar aprotic solvent such as dimethylformamide (DMF). The choice of solvent is critical as it must solubilize both the organic substrate and the inorganic azide salt.
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Addition of Azide: Add a molar excess (typically 1.5 to 3 equivalents) of sodium azide to the solution. The use of an excess of the nucleophile drives the reaction to completion.
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Reaction: Heat the reaction mixture, typically to between 60-100 °C, and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
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Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine to remove residual DMF and salts, and dried over an anhydrous drying agent like sodium sulfate.
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Purification: The crude product is purified by silica gel column chromatography to yield pure 9-Azido-1-nonanol.
Spectroscopic Characterization
While specific spectra are proprietary to manufacturers, the expected spectroscopic data for 9-Azido-1-nonanol are as follows:
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Infrared (IR) Spectroscopy: A key diagnostic peak for the azide group is a strong, sharp absorption band around 2100 cm⁻¹. The hydroxyl group will be visible as a broad peak in the region of 3200-3600 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show a triplet corresponding to the methylene protons adjacent to the azide group (-(CH₂)N₃) and a triplet for the methylene protons adjacent to the hydroxyl group (-(CH₂)OH). The remaining methylene protons in the alkyl chain will appear as a complex multiplet.
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¹³C NMR: The spectrum will show distinct signals for the carbon attached to the azide group and the carbon attached to the hydroxyl group, with the remaining seven carbons of the alkyl chain appearing in the aliphatic region.
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Applications in Research and Development
9-Azido-1-nonanol is a versatile tool in the development of novel therapeutics, diagnostics, and advanced materials.
Click Chemistry and Bioconjugation
The terminal azide group is a key functional handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation.[8]
Diagram 2: Application of 9-Azido-1-nonanol in Click Chemistry
Caption: Covalent linkage via a triazole ring formation.
The hydroxyl end of 9-Azido-1-nonanol can be pre-functionalized, for example, by attachment to a solid support or a fluorescent dye, before the click reaction is performed.[9]
Surface Modification and Material Science
The hydroxyl group allows for the covalent attachment of 9-Azido-1-nonanol to surfaces such as glass, silicon wafers, or gold nanoparticles that have been appropriately functionalized (e.g., with silanes or thiols). This creates a surface that is "clickable," allowing for the subsequent attachment of alkyne-modified molecules.
Safety, Handling, and Storage
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Safety Precautions: Organic azides are potentially explosive and can be sensitive to heat, shock, or friction. While long-chain alkyl azides like 9-Azido-1-nonanol are generally less hazardous than smaller, more nitrogen-rich azides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: For long-term stability, 9-Azido-1-nonanol should be stored at -20°C.[1] It is typically shipped at ambient temperature for short durations.
Conclusion
9-Azido-1-nonanol is a valuable chemical tool for researchers engaged in bioconjugation, drug delivery, and materials science. Its bifunctional nature, with a "clickable" azide and a versatile hydroxyl group, allows for a wide range of applications. While some of its physical properties are not yet fully characterized in the public domain, its synthesis and utility are well-established. As with all azide-containing compounds, appropriate safety precautions are paramount.
References
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9-Azido-1-nonanol. (n.d.). Shaanxi Xin yan Bomei Biotechnology Co., Ltd. Retrieved January 26, 2026, from [Link]
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9-Azido-1-nonanol. (n.d.). ASINEX. Retrieved January 26, 2026, from [Link]
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3-azidopropan-1-ol structural formula analysis. (2021, October 15). CSDN Blog. Retrieved January 26, 2026, from [Link]
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2-Chloro-3-methylbutanoicacid | CAS#:921-08-4. (2025, September 18). Chemsrc. Retrieved January 26, 2026, from [Link]
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9-Azido-1-nonanol - CAS No. 57395-47-8. (n.d.). MCE. Retrieved January 26, 2026, from [Link]
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